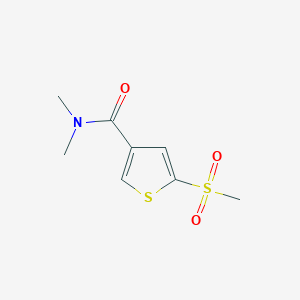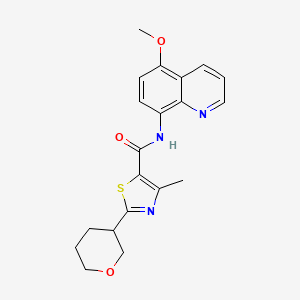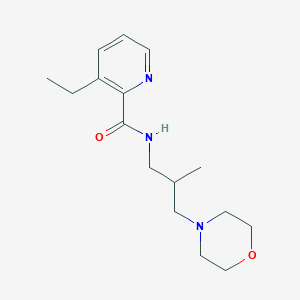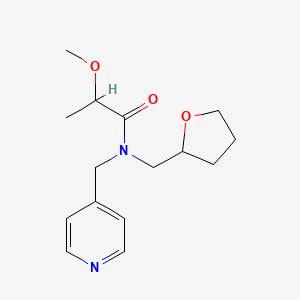![molecular formula C14H18FN3O3S B7056075 [(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056075.png)
[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone is a complex organic compound that features a unique combination of fluorine, thiazole, pyrrolidine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Morpholine Group: The morpholine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrrolidine rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the fluorine or morpholine positions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to bind to specific proteins can be exploited in various biological assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications as an anti-inflammatory, antiviral, or anticancer agent.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone: shares similarities with other thiazole-containing compounds, such as:
Uniqueness
- The combination of fluorine, thiazole, pyrrolidine, and morpholine moieties in this compound provides a unique structural framework that may offer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-9-16-7-12(22-9)14(20)18-8-10(15)6-11(18)13(19)17-2-4-21-5-3-17/h7,10-11H,2-6,8H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMULTRUIPKGPR-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)N2CC(CC2C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N2C[C@@H](C[C@H]2C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole](/img/structure/B7056021.png)
![tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate](/img/structure/B7056026.png)

![4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile](/img/structure/B7056036.png)

![6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056060.png)
![(2S,4R)-1-[1-(2-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B7056064.png)
![1-(oxolan-3-yl)-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]methanesulfonamide](/img/structure/B7056076.png)
![6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056079.png)

![N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7056096.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]-3-methoxybenzonitrile](/img/structure/B7056102.png)
